molecular formula C8H5N3O3 B8133789 6-Nitrocinnolin-3-ol

6-Nitrocinnolin-3-ol

Cat. No.: B8133789
M. Wt: 191.14 g/mol
InChI Key: BKZHEHWGVWWZGO-UHFFFAOYSA-N
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Description

6-Nitrocinnolin-3-ol is a heterocyclic compound with the molecular formula C8H5N3O3. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system. This compound is notable for its nitro group at the 6-position and a hydroxyl group at the 3-position, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrocinnolin-3-ol typically involves the nitration of cinnoline derivatives. One common method includes the nitration of cinnoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrocinnolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroquinones.

    Reduction: Formation of 6-aminocinnolin-3-ol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

6-Nitrocinnolin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitrocinnolin-3-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    3-Nitrocinnoline: Similar structure but lacks the hydroxyl group at the 3-position.

    6-Aminocinnolin-3-ol: Formed by the reduction of 6-Nitrocinnolin-3-ol.

    6-Nitroquinoline: Similar nitro group but different ring system.

Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

6-nitro-2H-cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-4-5-3-6(11(13)14)1-2-7(5)9-10-8/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHEHWGVWWZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)C=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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